molecular formula C23H23N3O B14799777 2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one

2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one

Cat. No.: B14799777
M. Wt: 357.4 g/mol
InChI Key: GFCZHXWABSYMTJ-UHFFFAOYSA-N
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Description

2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one is a polycyclic aromatic compound featuring a naphthoquinoline core substituted with a 1-ethylpiperidin-4-ylamino group. Its structural complexity and nitrogen-rich framework position it within a broader class of bioactive quinolines and aza-aromatic compounds.

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

15-[(1-ethylpiperidin-4-yl)amino]-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one

InChI

InChI=1S/C23H23N3O/c1-2-26-12-10-15(11-13-26)24-21-14-19-16-6-3-4-7-17(16)23(27)18-8-5-9-20(25-21)22(18)19/h3-9,14-15H,2,10-13H2,1H3,(H,24,25)

InChI Key

GFCZHXWABSYMTJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)NC2=NC3=CC=CC4=C3C(=C2)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one typically involves multiple steps, including nucleophilic substitution, Suzuki coupling, catalytic reduction, and reductive amination. Starting materials such as 2-chloroquinoline are commonly used . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents include palladium catalysts for coupling reactions and hydrogen gas for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Dimethylamino)- and 2-(Methylamino)-7H-naphtho[1,2,3-de]quinolin-7-one Derivatives

  • Structural Differences: These derivatives lack the ethylpiperidine moiety, instead bearing dimethylamino or methylamino groups at the 2-position of the naphthoquinoline core .
  • Pharmacological Activity: In murine models of psychosis, the 2-(dimethylamino) derivative exhibited significant antipsychotic effects comparable to haloperidol, with reduced extrapyramidal side effects . The methylamino analog showed lower potency, suggesting that bulkier substituents (e.g., ethylpiperidinyl) might enhance receptor binding or metabolic stability .

7H-Dibenzo[de,g]quinolin-7-one (NSC 296570)

  • Structural Differences: This compound replaces the naphtho[1,2,3-de]quinoline system with a dibenzo[de,g]quinolin-7-one scaffold, enlarging the aromatic system .
  • Pharmacological Activity: NSC 296570 has been studied for antitumor properties but lacks the amino substituents critical for CNS activity. Its planar structure may limit blood-brain barrier (BBB) penetration compared to the target compound .

7-Oxo-7H-naphtho[1,2,3-de]quinoline-11-carboxamides

  • Structural Differences: These derivatives feature a carboxamide group at position 11 instead of the ethylpiperidinylamino group .
  • Pharmacological Activity :
    • Demonstrated potent antitumor activity in vitro and in vivo, likely through topoisomerase inhibition. The absence of a piperidine moiety may reduce CNS bioavailability but enhance peripheral efficacy .

TAS-103 (6-[[2-(Dimethylamino)ethyl]amino]-3-hydroxy-7H-indeno[2,1-c]quinolin-7-one)

  • Structural Differences: TAS-103 contains an indenoquinoline core and a dimethylaminoethylamino group, differing in both ring system and substituent placement .
  • Pharmacological Activity :
    • A dual topoisomerase I/II inhibitor, TAS-103 induces apoptosis in cancer cells. The ethylpiperidinyl group in the target compound may confer distinct pharmacokinetic profiles (e.g., longer half-life) due to reduced polarity .

Comparative Data Table

Compound Name Core Structure Substituent(s) Key Activities References
2-((1-Ethylpiperidin-4-yl)amino)-7H-naphtho... Naphtho[1,2,3-de]quinolinone 1-Ethylpiperidin-4-ylamino Under investigation
2-(Dimethylamino)-7H-naphtho... Naphtho[1,2,3-de]quinolinone Dimethylamino Antipsychotic (mice models)
7H-Dibenzo[de,g]quinolin-7-one (NSC 296570) Dibenzo[de,g]quinolinone None Antitumor (preclinical)
TAS-103 Indeno[2,1-c]quinolinone Dimethylaminoethylamino, hydroxy Topoisomerase inhibition
7-Oxo-7H-naphtho...-11-carboxamides Naphtho[1,2,3-de]quinolinone Carboxamide at position 11 Antitumor

Key Research Findings and Implications

  • Substituent Impact: The ethylpiperidinyl group in the target compound may enhance BBB penetration compared to dimethylamino analogs, making it a candidate for CNS disorders .
  • Structural Rigidity: Compounds like NSC 296570, with extended aromatic systems, exhibit reduced solubility and bioavailability, highlighting the advantage of the naphtho[1,2,3-de]quinolinone core .
  • Mechanistic Diversity: While carboxamide derivatives target topoisomerases, amino-substituted quinolines likely interact with dopaminergic or serotonergic receptors, underscoring the role of functional groups in defining activity .

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